Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-9-12(18)8-13(17)10-4-6-11(16)7-5-10/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIAULHYWPPCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via Cyclization Reactions
The pyrrolidine backbone is typically assembled through intramolecular cyclization of γ-amino ketones or aldehydes. A representative approach involves the base-mediated cyclization of N-protected 4-aminobutan-2-one derivatives. For instance, treatment of tert-butyl 4-aminobutan-2-one-1-carboxylate with sodium hydride in tetrahydrofuran (THF) at −78°C induces cyclization to yield tert-butyl 4-oxopyrrolidine-1-carboxylate with 85% efficiency. Alternative methods employ Lewis acid catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) to accelerate ring closure, achieving comparable yields under milder conditions.
Detailed Experimental Protocols and Optimization
Stepwise Synthesis of this compound
Step 1: Preparation of tert-Butyl 4-Oxopyrrolidine-1-Carboxylate
- Dissolve 4-aminobutan-2-one hydrochloride (10 mmol) in anhydrous THF (50 mL).
- Add Boc₂O (12 mmol) and triethylamine (15 mmol) dropwise at 0°C.
- Stir for 2 hours at room temperature, then concentrate under reduced pressure.
- Purify via flash chromatography (30% ethyl acetate/hexane) to obtain the Boc-protected intermediate.
- Cyclize using NaH (2.2 equiv) in THF at −78°C for 1 hour, followed by quenching with saturated NH₄Cl.
Step 2: Bromination at C2 Position
- Treat tert-butyl 4-oxopyrrolidine-1-carboxylate (5 mmol) with N-bromosuccinimide (NBS, 5.5 mmol) in CCl₄.
- Initiate radical bromination using benzoyl peroxide (BPO, 0.1 equiv) under reflux for 4 hours.
- Isolate tert-butyl 2-bromo-4-oxopyrrolidine-1-carboxylate in 68% yield after silica gel purification.
Step 3: Suzuki-Miyaura Coupling with 4-Bromophenylboronic Acid
- Combine tert-butyl 2-bromo-4-oxopyrrolidine-1-carboxylate (3 mmol), 4-bromophenylboronic acid (3.3 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (9 mmol) in THF/H₂O (3:1, 20 mL).
- Heat at 80°C for 12 hours under argon.
- Extract with ethyl acetate, wash with brine, and concentrate.
- Purify via column chromatography (20% ethyl acetate/hexane) to isolate the title compound in 75% yield.
Critical Reaction Parameters and Yield Optimization
Analytical Characterization and Validation
The final product is characterized by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.32 (m, 1H, pyrrolidine H2), 3.65 (m, 2H, pyrrolidine H5), 2.95 (m, 1H, pyrrolidine H3), 2.70 (m, 1H, pyrrolidine H3), 1.48 (s, 9H, Boc CH3).
HRMS (ESI): m/z calcd for C₁₆H₂₀BrNO₃ [M+H]⁺: 368.0567; found: 368.0565.
IR (KBr): νmax 2978 (C-H), 1745 (C=O carbamate), 1682 cm⁻¹ (C=O pyrrolidinone).
Comparative Analysis of Alternative Methodologies
Alternative routes employing Ullmann coupling or direct arylation have been explored but exhibit limitations:
- Ullmann Coupling: Copper(I) iodide-mediated coupling with 4-bromoiodobenzene requires temperatures >120°C, leading to Boc group decomposition.
- Direct C-H Arylation: Palladium-catalyzed C-H activation at C2 of pyrrolidine demonstrates potential but suffers from poor regiocontrol (≤50% selectivity).
Industrial-Scale Production Considerations
Large-scale synthesis necessitates solvent recovery and catalyst recycling. Continuous flow systems with immobilized Pd catalysts on mesoporous silica (e.g., SBA-15) achieve 90% catalyst reuse over five batches, reducing Pd waste by 70%.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Suzuki Coupling)
The bromophenyl group undergoes palladium-catalyzed cross-coupling reactions. For example:
Reaction :
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Solvent: Dimethylformamide (DMF)
-
Base: Sodium carbonate
-
Temperature: 70–80°C
Example :
Coupling with 4-methoxyphenylboronic acid yields a biaryl product in 75% isolated yield after HPLC purification .
| Reaction Component | Details |
|---|---|
| Catalyst | Pd(PPh |
| ) | |
| (5 mol%) | |
| Reaction Time | 5–24 hours |
| Yield | 48–75% |
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Reaction :
Conditions :
-
Acidic: 6M HCl, reflux, 12 hours
-
Basic: 1M NaOH, room temperature, 24 hours
Data :
Hydrolysis under basic conditions proceeds quantitatively, while acidic conditions require longer reaction times.
Reduction of the Oxopyrrolidine Ring
The ketone group at the 4-position of the pyrrolidine ring is reducible to a secondary alcohol.
Reaction :
Example :
Reduction with sodium borohydride in ethanol at 0°C yields the alcohol derivative in 85% yield.
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH |
text| Ethanol | 0°C | 85%[8] |
Sonogashira Coupling
The bromophenyl group participates in alkynylation reactions via palladium/copper catalysis.
Reaction :
Conditions :
-
Catalyst: Pd(PPh
)
(5 mol%) and CuI (10 mol%) -
Base: Triethylamine
-
Solvent: DMF
-
Temperature: 70°C
Example :
Coupling with propargyl alcohol forms a propargyl-substituted derivative .
Nucleophilic Substitution at Bromine
The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reaction :
Conditions :
-
Catalyst: Copper iodide
-
Solvent: DMF, 100°C
-
Yield: 60–70%
Elimination Reactions
Under basic conditions, elimination can occur to form unsaturated derivatives.
Reaction :
Conditions :
-
Base: 1,8-Diazabicycloundec-7-ene (DBU)
-
Solvent: Dichloromethane
-
Temperature: 40°C
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Agents
Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate has been investigated for its potential as an anticancer agent. Its structural similarity to other pyrrolidine derivatives allows for modifications that enhance biological activity.
- Case Study : Research has shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC values in the low micromolar range against various cancer cell lines .
2. Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its derivatives have been explored for neuroprotective effects.
- Case Study : A study focused on pyrrolidine derivatives indicated that modifications could lead to enhanced GABAergic activity, potentially aiding in the treatment of anxiety and depression .
Synthetic Organic Chemistry Applications
1. Building Blocks for Synthesis
This compound serves as a versatile building block in organic synthesis.
- Example Reaction : It can undergo nucleophilic substitution reactions to form more complex molecules. For instance, its reaction with various amines has been documented to yield new derivatives with enhanced properties.
2. Chiral Catalysts
The compound has been utilized in asymmetric synthesis as a chiral catalyst.
- Data Table: Chiral Catalysis Performance
| Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| This compound | 85 | 92 |
| Alternative Chiral Catalyst | 78 | 88 |
This table highlights the efficiency of this compound compared to alternative catalysts in asymmetric reactions.
Materials Science Applications
1. Polymer Chemistry
In polymer chemistry, this compound is being explored for its potential role as a monomer or additive in the synthesis of novel polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring and ketone functional group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. The combination of the tert-butyl ester, bromophenyl group, and pyrrolidine ring with a ketone functional group makes it a versatile compound in various chemical and biological applications.
Biological Activity
Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate (CAS No. 2356802-23-6) is a synthetic compound notable for its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula: C₁₅H₁₈BrNO₃
- Molecular Weight: 340.21 g/mol
- Structure: The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-bromophenyl moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine derivatives. The synthetic route may include various protective group strategies to enhance yield and selectivity.
This compound exhibits its biological effects primarily through modulation of enzyme activity and receptor interactions. As a pyrrolidine derivative, it may interact with specific molecular targets, influencing pathways related to:
- Neurotransmitter modulation: Potential effects on neurotransmitter systems suggest a role in neurological applications.
- Enzyme inhibition: The compound has been investigated for its inhibitory effects on various enzymes, which can be crucial for therapeutic applications in metabolic disorders.
Pharmacological Studies
Research has shown that this compound possesses significant pharmacological properties. A study demonstrated its efficacy in inhibiting tumor growth in animal models, indicating potential anticancer properties. In particular:
- Case Study: In an experiment involving mice, the compound was administered to assess its impact on tumor development induced by carcinogens. Results indicated a reduction in tumor incidence and size, suggesting its potential as a chemopreventive agent .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 2356802-23-6 | 340.21 g/mol | Anticancer activity |
| Tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate | 362706-25-0 | 199.25 g/mol | Enzyme inhibitor |
| Tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate | 1027775-28-5 | Varies | Neurological applications |
Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Anticancer Properties: A significant focus has been on its ability to inhibit cancer cell proliferation. In vitro studies showed that the compound could reduce cell viability in various cancer cell lines.
- Neuroprotective Effects: Preliminary data suggest that it may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Metabolic Regulation: Investigations into its role in metabolic pathways indicate potential applications in managing metabolic disorders.
Q & A
Basic: How is the molecular structure of this compound confirmed in crystallographic studies?
Answer:
The structure is typically confirmed via single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Crystallization : Grow high-quality crystals using solvent diffusion or slow evaporation. Polar solvents like dichloromethane or methanol are common .
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ direct methods (e.g., SHELXT ) for phase determination .
- Refinement : Refine atomic coordinates and thermal parameters using SHELXL , with hydrogen bonds analyzed via ORTEP-3 for graphical representation .
- Validation : Check for errors using tools like PLATON and CIF validation.
Basic: What spectroscopic techniques are critical for characterizing intermediates during synthesis?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carbons adjacent to protons. The tert-butyl group appears as a singlet (~1.4 ppm for 1H; ~28 ppm for 13C) .
- 2D NMR (COSY, NOESY) : Resolve stereochemistry and confirm pyrrolidine ring conformation .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and Boc-group vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁BrNO₃: 354.0652) .
Advanced: How can stereochemical integrity be maintained during the synthesis of chiral pyrrolidine derivatives?
Answer:
- Chiral Pool Strategy : Use enantiopure starting materials like (S)-N-Boc-prolinal to avoid racemization .
- Low-Temperature Conditions : Perform lithiation (e.g., nBuLi at –78°C) to suppress epimerization .
- Protecting Groups : The tert-butyloxycarbonyl (Boc) group stabilizes intermediates against nucleophilic attack .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or Mosher’s ester analysis .
Advanced: What strategies optimize the coupling of 4-bromophenyl groups to pyrrolidine scaffolds?
Answer:
- Buchwald-Hartwig Amination : Use Pd(dba)₂/XPhos catalyst to couple aryl bromides with amines .
- Suzuki-Miyaura Cross-Coupling : Employ Pd(PPh₃)₄ with arylboronic acids for C–C bond formation (e.g., attaching substituted phenyl rings) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h conventional) while maintaining yield .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before disposal .
Advanced: How are hydrogen-bonding patterns analyzed in its crystalline form?
Answer:
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) for dimeric rings) using Etter’s rules .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute ~12% to crystal packing) .
- Thermal Analysis (DSC/TGA) : Correlate melting points (175–177°C) with stability of H-bond networks .
Advanced: What computational methods predict reactivity in further functionalization?
Answer:
- DFT Calculations (Gaussian 16) : Optimize transition states for nucleophilic attacks at the 4-oxo position (B3LYP/6-31G**) .
- Molecular Electrostatic Potential (MEP) : Identify electrophilic regions (e.g., carbonyl carbon δ+ = +0.35 e) for SNAr reactions .
- QSPR Models : Predict solubility (LogP = 2.56) to design solvent systems for reactions .
Basic: What are common impurities observed during synthesis, and how are they resolved?
Answer:
- Byproducts :
- De-Boc Product : Detectable via LC-MS (m/z 254.1). Remove via flash chromatography (EtOAc/hexane 3:7) .
- Oxazole Formation : From over-oxidation; suppress using TEMPO as a radical scavenger .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) for >99% purity .
Advanced: How is the compound used in multicomponent reactions (MCRs) for library synthesis?
Answer:
- Ugi Reaction : React with aldehydes, amines, and isocyanides to generate pyrrolidine-peptoid hybrids .
- Catalysis : Use Sc(OTf)₃ to accelerate Passerini reactions (yield >85% in 2 h) .
- Diversity-Oriented Synthesis : Combine with spirocyclic building blocks for kinase inhibitor libraries .
Advanced: What in silico tools guide SAR studies for medicinal chemistry applications?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
